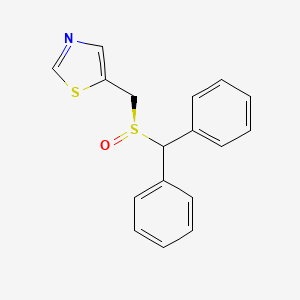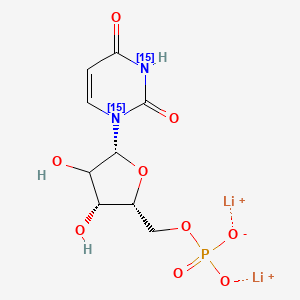
Anti-inflammatory agent 50
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 50 is a derivative of Fusidic acid, known for its potent anti-inflammatory properties. It exerts its effects by inhibiting inflammatory mediators such as nitric oxide, interleukin-6, and tumor necrosis factor-alpha. This compound is particularly effective in mitigating acute lung injury by modulating these mediators and suppressing the mitogen-activated protein kinase, nuclear factor kappa B, and NLRP3 inflammasome signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 50 involves the modification of Fusidic acid. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including esterification, amidation, and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound likely involves large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions: Anti-inflammatory agent 50 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its anti-inflammatory properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule, potentially improving its efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, which can exhibit different pharmacological properties.
科学研究应用
Anti-inflammatory agent 50 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用机制
The mechanism of action of Anti-inflammatory agent 50 involves the inhibition of key inflammatory mediators. It targets molecular pathways such as:
Mitogen-Activated Protein Kinase (MAPK): Inhibits the phosphorylation of p38 MAPK, c-Jun N-terminal kinase, and extracellular signal-regulated kinase.
Nuclear Factor Kappa B (NF-κB): Suppresses the translocation and DNA binding activity of NF-κB subunits.
NLRP3 Inflammasome: Inhibits the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines.
相似化合物的比较
Anti-inflammatory agent 50 is unique compared to other anti-inflammatory compounds due to its specific molecular targets and pathways. Similar compounds include:
Neochlorogenic Acid: An antioxidant compound used in the treatment of oxidative stress.
Sciadopitysin: Shows protective effects on osteoblastic cells and upregulates mitochondrial biogenesis.
Licorisoflavan A: Exhibits potential for treating cytokine-mediated disorders.
These compounds share some anti-inflammatory properties but differ in their specific mechanisms of action and therapeutic applications .
属性
分子式 |
C40H55N3O6 |
|---|---|
分子量 |
673.9 g/mol |
IUPAC 名称 |
(1-phenyltriazol-4-yl)methyl (2Z)-2-[(3R,4S,5S,8S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C40H55N3O6/c1-24(2)12-11-15-29(37(47)48-23-27-22-43(42-41-27)28-13-9-8-10-14-28)35-31-20-33(46)36-38(5)18-17-32(45)25(3)30(38)16-19-39(36,6)40(31,7)21-34(35)49-26(4)44/h8-10,12-14,22,25,30-34,36,45-46H,11,15-21,23H2,1-7H3/b35-29-/t25-,30-,31-,32+,33+,34-,36?,38-,39-,40-/m0/s1 |
InChI 键 |
XWJDRSBCBOWDSZ-QZJNGYQUSA-N |
手性 SMILES |
C[C@H]1[C@@H]2CC[C@]3(C([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)OCC5=CN(N=N5)C6=CC=CC=C6)OC(=O)C)C)O)C |
规范 SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OCC5=CN(N=N5)C6=CC=CC=C6)OC(=O)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


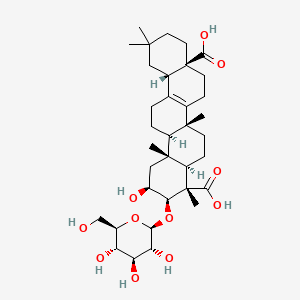
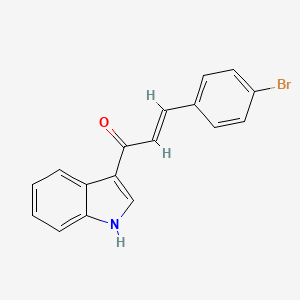
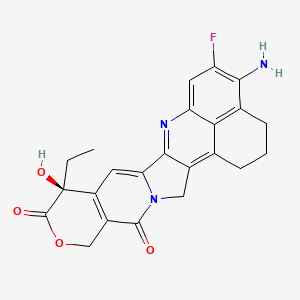
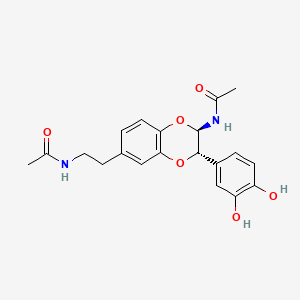
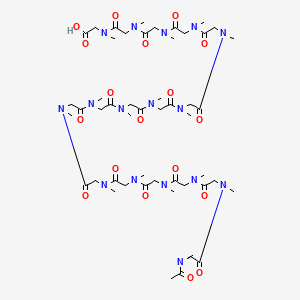
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
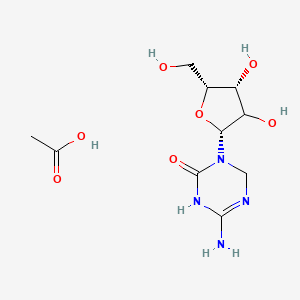
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
